molecular formula C23H27N3O2 B11590830 (3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one

(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B11590830
M. Wt: 377.5 g/mol
InChI Key: BVJDPRDDUBDGGN-UHFFFAOYSA-N
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Description

(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylpiperidinyl group, and an indolone core. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Ethoxyphenyl Group: This step typically involves a substitution reaction where the ethoxyphenyl group is introduced to the indolone core.

    Attachment of the Methylpiperidinyl Group: The final step involves the addition of the methylpiperidinyl group through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and methylpiperidinyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)imino-1-[(3-methylpiperidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C23H27N3O2/c1-3-28-19-12-10-18(11-13-19)24-22-20-8-4-5-9-21(20)26(23(22)27)16-25-14-6-7-17(2)15-25/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3

InChI Key

BVJDPRDDUBDGGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCCC(C4)C

Origin of Product

United States

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